molecular formula C18H18N2O4 B1277178 (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid CAS No. 744-59-2

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid

Cat. No. B1277178
CAS RN: 744-59-2
M. Wt: 326.3 g/mol
InChI Key: CCLJGZGVIQBNDH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, also known as (S)-2-benzamido-3-phenylpropanoic acid or (S)-BAPA, is an organic compound with a wide range of applications in scientific research. It is a chiral molecule, meaning it exists in two mirror-image forms, and is used in the synthesis of a variety of compounds. Its ability to form stable complexes with metal ions makes it a useful tool in the study of coordination chemistry, and its ability to act as an enzyme inhibitor has opened up new avenues of research in biochemistry.

Scientific Research Applications

Substrate for Carboxypeptidase A Enzyme

Hippuryl-L-phenylalanine is a substrate for the enzyme carboxypeptidase A . Carboxypeptidase A is a protease enzyme that hydrolyzes the C-terminal peptide bond of a protein or peptide. This can be used in various biochemical research studies to understand the function and behavior of this enzyme.

Screening Carboxypeptidase Activity

This compound has been used as a substrate for screening carboxypeptidase activity in various organisms. For example, it has been used in studies involving Trogoderma granarium , Bactrocera oleae Gmelin , and Apodiphus amygdali . This helps in understanding the enzymatic activity in these organisms and can be crucial in studies related to biochemistry and molecular biology.

Development of Sensitive Assays

Hippuryl-L-phenylalanine has been used in the development of highly sensitive assays for carboxypeptidase A (CPA) activity . These assays are important in biochemical research for the detection and quantification of CPA.

properties

IUPAC Name

(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLJGZGVIQBNDH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

744-59-2
Record name N-Benzoylglycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-benzoylglycyl)-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.